(3E)-3-[(2-methylphenyl)imino]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-[(2-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes an indole core, a naphthalene moiety, and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with naphthaldehyde to form an imine intermediate. This intermediate is then cyclized with an indole derivative under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[(2-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, (3Z)-3-[(2-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes. Its structural properties contribute to the development of materials with specific characteristics.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- 3-[(2-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
(3Z)-3-[(2-METHYLPHENYL)IMINO]-1-[(NAPHTHALEN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific configuration and the presence of both naphthalene and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C26H20N2O |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)imino-1-(naphthalen-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C26H20N2O/c1-18-9-2-6-15-23(18)27-25-22-14-5-7-16-24(22)28(26(25)29)17-20-12-8-11-19-10-3-4-13-21(19)20/h2-16H,17H2,1H3 |
InChI Key |
KLCZQKKPTZPARA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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